Sincro is classified as a small molecule compound with a molecular weight of approximately 504.71 grams per mole. It is synthesized from precursors that facilitate its interaction with cellular pathways involved in immune response and apoptosis . The compound has garnered attention for its potential applications in oncology due to its unique mechanisms of action.
The synthesis of Sincro involves several chemical reactions that lead to the formation of its active structure. While specific synthetic routes are not detailed in the available literature, it generally includes the following steps:
The precise conditions (temperature, time, solvents) for each reaction step would typically be optimized based on experimental requirements.
Sincro engages in various chemical reactions within biological systems:
The exact nature of these reactions is still under investigation but highlights Sincro's unique role in cancer therapy.
The mechanism by which Sincro exerts its effects includes:
In vivo studies have demonstrated that Sincro significantly reduces tumor growth through both STING-dependent and independent mechanisms .
While specific physical properties such as melting point or solubility are not detailed in the sources reviewed, general characteristics expected from small molecules like Sincro include:
Further characterization through techniques like spectroscopy or crystallography would provide more detailed insights into these properties.
Sincro shows promise primarily in cancer therapy due to its ability to activate immune responses and induce cell death in cancer cells. Its dual mechanism makes it a candidate for further development as an anticancer drug, potentially leading to enhanced efficacy compared to existing therapies that rely solely on apoptosis induction .
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2